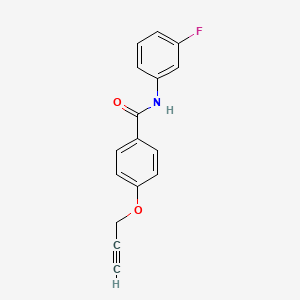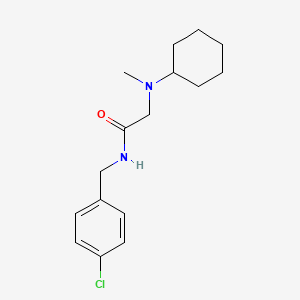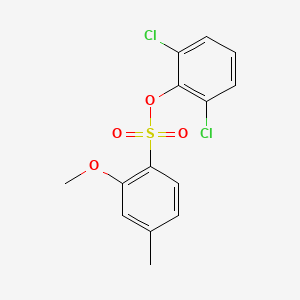
N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide
Overview
Description
N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases. It has been studied extensively for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide targets various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. ITK is a key mediator of T-cell receptor signaling, which plays a critical role in the activation and proliferation of T-cells. TEC kinase is involved in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that promote the survival and proliferation of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. It has also been shown to reduce the activation and proliferation of autoimmune cells in vitro and in vivo. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide is that it targets multiple kinases, which may enhance its therapeutic efficacy. Another advantage is that it has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. One limitation of this compound is that its efficacy may be limited to certain types of cancers and autoimmune diseases. Another limitation is that its long-term safety profile has not yet been established.
Future Directions
There are several future directions for the study of N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further explore its therapeutic potential in the treatment of various cancers and autoimmune diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, future studies could investigate the long-term safety profile of this compound in preclinical and clinical studies.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h1,3-9,11H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHRPHJVEMHLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4691453.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4691462.png)
![6-chloro-2-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B4691486.png)
![2-[(4-bromophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4691490.png)
![4-{[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4691499.png)
![1-methyl-5-{[(3-methylbutyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4691502.png)


![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4691509.png)
![4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B4691512.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4691531.png)